molecular formula C9H8ClNOS B3838478 2-(3-chlorophenyl)-1,3-thiazolidin-4-one

2-(3-chlorophenyl)-1,3-thiazolidin-4-one

Cat. No. B3838478
M. Wt: 213.68 g/mol
InChI Key: LPMOPTZNRGZJAP-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-1,3-thiazolidin-4-one, also known as TCO, is a compound that has been extensively studied due to its potential therapeutic applications. It belongs to the class of thiazolidinone compounds, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

Structural and Therapeutic Diversity

  • Thiazolidin-4-ones, including compounds like 2-(3-chlorophenyl)-1,3-thiazolidin-4-one, have garnered interest in medicinal chemistry due to their diverse bioactivities. These compounds exhibit various pharmacological properties, including antiviral, anticonvulsant, anti-inflammatory, and antithyroidal activities. Their structural diversity makes them significant in therapeutic research (Doreswamy et al., 2007).

Antibacterial Applications

  • Derivatives of 1,3-thiazolidin-4-ones, such as those containing 2-(3-chlorophenyl) groups, have been synthesized and tested for antibacterial properties. Some derivatives demonstrated effective antibacterial activities, highlighting their potential as antibacterial agents (Sayyed et al., 2006).

Molecular Characterization and Crystallization

  • The compound (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, related to 2-(3-chlorophenyl)-1,3-thiazolidin-4-one, was synthesized and characterized using techniques like infrared spectroscopy and mass spectrometry. X-ray powder diffraction studies were conducted to understand its crystalline structure, contributing to the knowledge of thiazolidin-4-one derivatives (Güiza et al., 2020).

Enantiomeric Separation and Stereochemistry

  • Axially chiral 2-arylimino-3-aryl-thiazolidine-4-ones have been synthesized, including derivatives of 2-(3-chlorophenyl) thiazolidin-4-one. These compounds were studied for their stereochemical properties and the barriers to racemization, contributing to the understanding of their stereochemical behavior (Erol & Dogan, 2007).

Biological Assay and Cytotoxic Activity

  • A derivative of 2-(3-chlorophenyl)-1,3-thiazolidin-4-one was synthesized and its structural assignment, stereochemistry, and biological assay were discussed, including its cytotoxic activity. This adds to the understanding of the biological and therapeutic potential of thiazolidin-4-one derivatives (Singh et al., 2002).

properties

IUPAC Name

2-(3-chlorophenyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNOS/c10-7-3-1-2-6(4-7)9-11-8(12)5-13-9/h1-4,9H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMOPTZNRGZJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(S1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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